Cas no 87266-37-3 (2-imidazol-1-ylacetic acid;hydrochloride)

2-imidazol-1-ylacetic acid;hydrochloride structure
87266-37-3 structure
Product Name:2-imidazol-1-ylacetic acid;hydrochloride
Numero CAS:87266-37-3
MF:C5H7ClN2O2
MW:162.574280023575
MDL:MFCD00050629
CID:61065
PubChem ID:13045369
Update Time:2025-05-20

2-imidazol-1-ylacetic acid;hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(1H-Imidazol-1-yl)acetic acid hydrochloride
    • Imidazol-1-ylacetic acid hydrochloride
    • 1H-Imidazole-1-acetic acid hydrochloride
    • 2-imidazol-1-ylacetic acid,hydrochloride
    • (1H-Imidazol-1-yl)-acetic acid
    • 1H-imidazol-1-ylacetic acid hydrochloride
    • 1H-Imidazole-1-aceticacid,monohydrochloride
    • Acetic acid,2-(1H-imidazol-1-yl) hydrochloride
    • 1H-Imidazole-1-acetic acid monohydrochloride
    • Acetic acid, 2-(1H-imidazol-1-yl) hydrochloride
    • 1H-Imidazole-1-acetic acid HCl
    • zlchem 363
    • PubChem8383
    • PubChem7609
    • 1H-Imidazole-1-acetic acid, monohydrochloride
    • ZLC0207
    • JKZJSYXGKHQHRA-UHFFFAOYSA-N
    • BCP1818
    • 2-imidazol-1-ylacetic acid;hydrochloride
    • 1H-Imidazole-1-acetic acid, monohydrochloride (9CI)
    • (1H-Imidazol-1-yl)acetic acid hydrochloride
    • 1-Imidazoleacetic acid hydrochloride
    • 1-Imidazolylacetic acid hydrochloride
    • DB-005096
    • MFCD00050629
    • G71800
    • BCP18186
    • 2-(1-imidazolyl)acetic acid hydrochloride
    • 87266-37-3
    • EN300-38979
    • DTXSID80516159
    • 1H-Imidazole-1-acetic acid mono hydrochloride
    • AC-6808
    • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1)
    • AKOS015892557
    • SY041807
    • AC-2878
    • 1H-Imidazole-1-acetic acid mono, HCl
    • 2-(1H-imidazol-1-yl)aceticacidhydrochloride
    • 1h-imidazoleacetic acid hydrochloride
    • 2-(1-imidazolyl) acetic acid hydrochloride
    • SCHEMBL1904485
    • CS-0043865
    • 1H-Imidazoleacetic acid HCl
    • MDL: MFCD00050629
    • Inchi: 1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H
    • Chiave InChI: JKZJSYXGKHQHRA-UHFFFAOYSA-N
    • Sorrisi: Cl.O=C(CN1C=CN=C1)O

Proprietà calcolate

  • Massa esatta: 162.02000
  • Massa monoisotopica: 162.0196052g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 116
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55.1

Proprietà sperimentali

  • Colore/forma: Polvere cristallina bianca
  • Densità: 1.3±0.1 g/cm3
  • Punto di fusione: Not available
  • Punto di ebollizione: 392.1±25.0 °C at 760 mmHg
  • Punto di infiammabilità: 190.9±23.2 °C
  • PSA: 55.12000
  • LogP: 0.76970
  • Pressione di vapore: 0.0±1.0 mmHg at 25°C

2-imidazol-1-ylacetic acid;hydrochloride Dati doganali

  • CODICE SA:2933290090
  • Dati doganali:

    Codice doganale cinese:

    2933290090

    Panoramica:

    2933290090. altri composti con struttura ad anello imidazolo non fuso. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933290090. altri composti contenenti nella struttura un anello imidazolo non utilizzato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-imidazol-1-ylacetic acid;hydrochloride Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H899779-25g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 97%
25g
537.30 2021-05-17
Fluorochem
225063-5g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
5g
£18.00 2022-02-28
Fluorochem
225063-10g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
10g
£32.00 2022-02-28
Fluorochem
225063-25g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
25g
£64.00 2022-02-28
Chemenu
CM187178-10g
1H-Imidazole-1-acetic acid monohydrochloride
87266-37-3 95+%
10g
$66 2021-08-05
Chemenu
CM187178-25g
1H-Imidazole-1-acetic acid monohydrochloride
87266-37-3 95+%
25g
$131 2021-08-05
TRC
I385638-10mg
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
10mg
50.00 2021-08-04
TRC
I385638-50mg
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
50mg
70.00 2021-08-04
TRC
I385638-100mg
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
100mg
85.00 2021-08-04
Alichem
A069004941-25g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
25g
$154.84 2023-08-31

2-imidazol-1-ylacetic acid;hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, reflux
Riferimento
Synthesis of zoledronate
Xiao, Tao; et al, Hecheng Huaxue, 2002, 10(5), 428-429

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Solvents: Dichloromethane ;  15 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  8 h, 25 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Riferimento
Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation
Pramanik, Shreya; et al, Bioconjugate Chemistry, 2019, 30(3), 841-852

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Isopropanol ;  0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
Riferimento
Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid
Singh, Santosh Kumar; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → reflux; 6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 2 h, reflux
Riferimento
Zoledronic acid synthesis and waste treatment
Hu, Hankun; et al, Zhongguo Yaoshi (Wuhan, 2010, 13(7), 961-963

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 50 °C
Riferimento
Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions
Yang, Guoqiang; et al, Green Chemistry, 2017, 19(3), 675-681

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Riferimento
Development of imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors
Hack, Silke; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1483-1498

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Riferimento
Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation
Pramanik, Shreya; et al, Bioconjugate Chemistry, 2019, 30(3), 841-852

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
Riferimento
Potentiating the Anticancer Properties of Bisphosphonates by Nanocomplexation with the Cationic Amphipathic Peptide, RALA
Massey, Ashley S.; et al, Molecular Pharmaceutics, 2016, 13(4), 1217-1228

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ;  30 min, rt
1.2 30 min, rt; 7 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  25 °C; 15 h, 25 °C
Riferimento
Synergistic cooperation of bi-active hydrogen atoms in protic carboxyl imidazolium ionic liquids to push cycloaddition of CO2 under benign conditions
Wang, Tengfei; et al, Journal of Molecular Liquids, 2019, 296,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 h, reflux; 2 h
Riferimento
Improved synthesis of zoledronate sodium
Hao, Er-jun; et al, Huaxue Shiji, 2009, 31(5), 383-385

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 50 °C
Riferimento
Phenol oxidation catalyzed by a simple water-soluble copper catalyst with an imidazole salt tag
Yang, Guoqiang; et al, Catalysis Communications, 2012, 26, 132-135

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
2.1 Reagents: Hydrochloric acid
Riferimento
An improved and convenient procedure for the synthesis of 1-substituted imidazoles
Kamijo, Tetsuhide; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(4), 1213-21

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ;  rt; rt → reflux; 10 h, reflux
1.2 Reagents: Water
2.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Isopropanol ;  0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
Riferimento
Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid
Singh, Santosh Kumar; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: Acetone ;  7 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Riferimento
Development of imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors
Hack, Silke; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1483-1498

2-imidazol-1-ylacetic acid;hydrochloride Raw materials

2-imidazol-1-ylacetic acid;hydrochloride Preparation Products

Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.